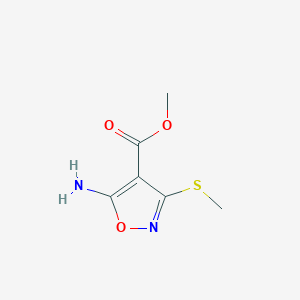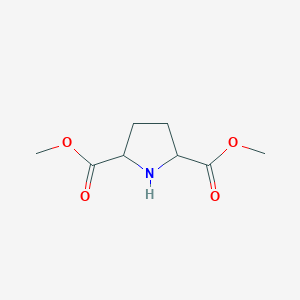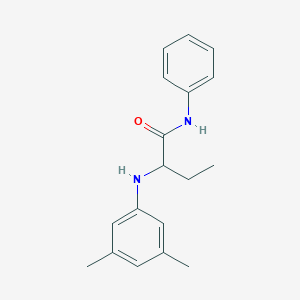
3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” is a complex organic compound that features a pyrrolidine ring, a nitrophenoxy group, and a carbamoyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolidine Ring: Starting from a suitable precursor, the pyrrolidine ring can be formed through cyclization reactions.
Introduction of the Nitrophenoxy Group: This step might involve nitration of a phenol derivative followed by etherification to attach the nitrophenoxy group to the pyrrolidine ring.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitrophenoxy group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.
Reduction: Reduction of the nitro group to an amine is a common transformation.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Halogenating agents like bromine or chlorosulfonic acid for sulfonation.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or sulfonated products.
Aplicaciones Científicas De Investigación
Chemistry
Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.
Biology
Drug Development: Potential use as a scaffold for the development of new pharmaceuticals.
Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.
Medicine
Therapeutic Agents: Potential use in the development of drugs for treating various diseases.
Diagnostic Tools: Used in the development of diagnostic agents for imaging and detection.
Industry
Materials Science: Used in the development of new materials with unique properties.
Agriculture: Potential use in the development of agrochemicals.
Mecanismo De Acción
The mechanism of action of “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrophenoxy group could be involved in redox reactions, while the carbamoyl group might form hydrogen bonds with biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid methyl ester
- 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid ethyl ester
- 3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid isopropyl ester
Uniqueness
The tert-butyl ester group in “3-(5-Carbamoyl-2-nitrophenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester” provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it unique compared to its methyl, ethyl, and isopropyl ester counterparts.
Propiedades
Fórmula molecular |
C16H21N3O6 |
|---|---|
Peso molecular |
351.35 g/mol |
Nombre IUPAC |
tert-butyl 3-(5-carbamoyl-2-nitrophenoxy)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O6/c1-16(2,3)25-15(21)18-7-6-11(9-18)24-13-8-10(14(17)20)4-5-12(13)19(22)23/h4-5,8,11H,6-7,9H2,1-3H3,(H2,17,20) |
Clave InChI |
KDTBKBZGPPUTTG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC(=C2)C(=O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


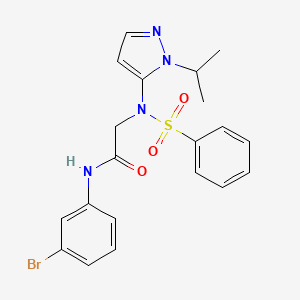
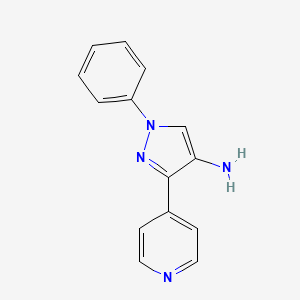
![(3S,4R)-4-[4-chloro-N-(1H-imidazol-2-ylmethyl)anilino]-2,2-dimethyl-6-piperidin-1-ylsulfonyl-3,4-dihydrochromen-3-ol](/img/structure/B12859335.png)
![2-(Carboxymethyl)benzo[d]oxazole-6-acetonitrile](/img/structure/B12859345.png)
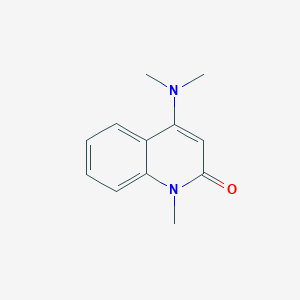
![N-[(1S,2R)-2-[(R)-(3,5-Dimethylphenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B12859347.png)
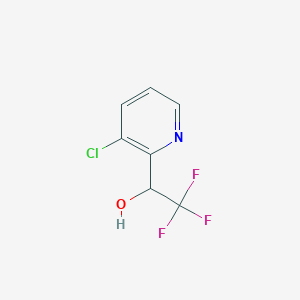
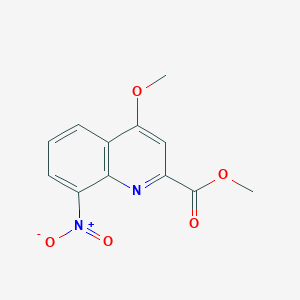
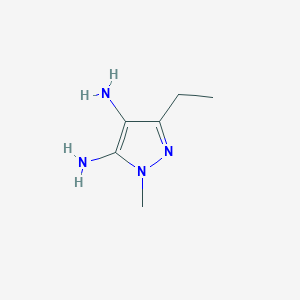
![[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrochloride](/img/structure/B12859368.png)
